8-(Trifluoromethyl)isoquinolin-4-ol
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Overview
Description
8-(Trifluoromethyl)isoquinolin-4-ol is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in natural alkaloids and have significant applications in pharmaceuticals, agriculture, and materials science .
Preparation Methods
The synthesis of 8-(Trifluoromethyl)isoquinolin-4-ol can be achieved through several routes:
Direct Introduction of Fluorine: This method involves the direct introduction of a trifluoromethyl group onto the isoquinoline ring.
Cyclization of Precursor Compounds: Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.
Simultaneous Installation: This method involves the simultaneous installation of an isoquinoline framework and a fluorine substituent through multi-step reactions.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)isoquinolin-4-ol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Properties
IUPAC Name |
8-(trifluoromethyl)isoquinolin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-6-7(8)4-14-5-9(6)15/h1-5,15H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBRYAGMNCOGDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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